
2-Fluoro-4-(furan-3-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The 4-fluorobenzaldehyde isomer can be synthesized through a halogen-exchange reaction with 4-chlorobenzaldehyde . This reaction replaces the chlorine atom with fluorine, resulting in the desired compound.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde consists of a benzene ring substituted with a fluorine atom at the 2-position and a furan ring attached at the 4-position. The aldehyde group is also present .
Chemical Reactions Analysis
Due to the aldehyde group, 2-fluorobenzaldehyde can participate in various chemical reactions. For instance, it can serve as a synthetic intermediate, and the fluorine can be replaced via oxidation reactions. Additionally, it can be used to create Schiff base compounds through condensation reactions. Schiff bases containing halogenated aromatic rings often exhibit antimicrobial properties .
Scientific Research Applications
Reactions at the Benzylic Position
“2-Fluoro-4-(furan-3-yl)benzaldehyde” can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Synthetic Intermediate
Fluorobenzaldehydes, including “2-Fluoro-4-(furan-3-yl)benzaldehyde”, can be used as synthetic intermediates . The fluorine atom can be replaced via an oxidation reaction , providing a versatile platform for the synthesis of a wide range of compounds .
Preparation of Schiff Base Compounds
Due to the aldehyde group, fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these Schiff base compounds have demonstrated antimicrobial properties .
Antimicrobial Activity
Novel Schiff base derivatives synthesized from fluorobenzaldehydes have shown antimicrobial activities . These compounds could potentially be used in the development of new antimicrobial agents .
Infrared Spectroscopy Studies
The infrared (IR) spectrum of “2-Fluoro-4-(furan-3-yl)benzaldehyde” can be studied to determine its structural properties . This can provide valuable information about the compound’s molecular structure and chemical bonds .
Radical Bromination
“2-Fluoro-4-(furan-3-yl)benzaldehyde” can undergo radical bromination . This reaction involves the substitution of a hydrogen atom with a bromine atom, resulting in the formation of a brominated compound .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “2-Fluoro-4-(furan-3-yl)benzaldehyde”. Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity .
Biochemical Pathways
It’s worth noting that fluorinated compounds can often participate in metabolic pathways differently than their non-fluorinated counterparts .
Pharmacokinetics
The presence of a fluorine atom can often affect these properties, as fluorine can influence factors such as lipophilicity and metabolic stability .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “2-Fluoro-4-(furan-3-yl)benzaldehyde”. Benzaldehyde derivatives can often have various biological activities, depending on their exact structures and the presence of other functional groups .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can often affect the behavior of organic compounds .
properties
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(furan-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



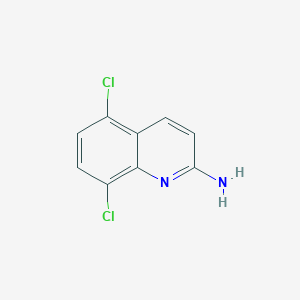
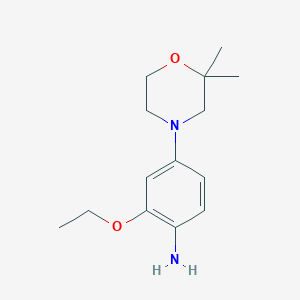
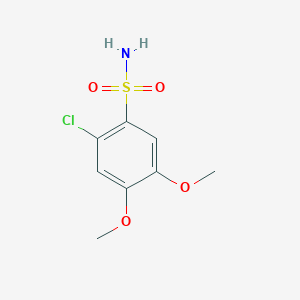

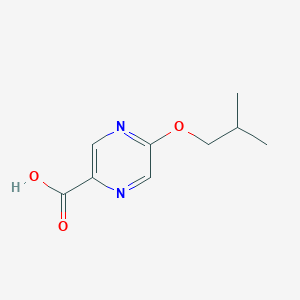

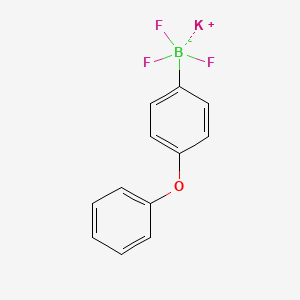
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)

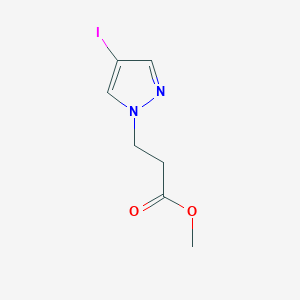
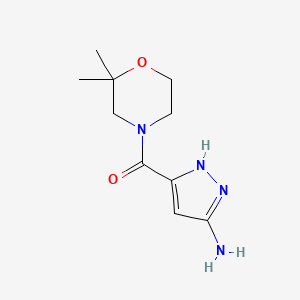

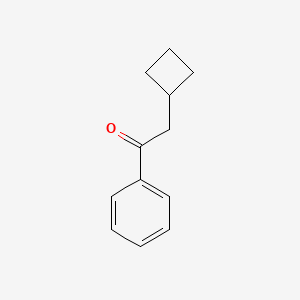
![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)